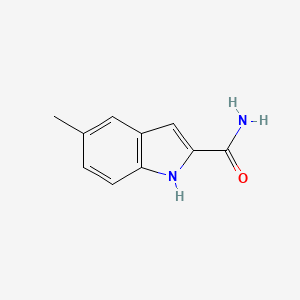

5-Methyl-1H-indol-2-carboxamid

Übersicht

Beschreibung

5-methyl-1H-indole-2-carboxamide is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of a carboxamide group at the 2-position and a methyl group at the 5-position of the indole ring enhances its chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

5-methyl-1H-indole-2-carboxamide has several scientific research applications:

Wirkmechanismus

Target of Action

The primary targets of 5-methyl-1H-indole-2-carboxamide are various enzymes and proteins . The presence of the carboxamide moiety in indole derivatives, such as 5-methyl-1H-indole-2-carboxamide, allows it to form hydrogen bonds with these targets, often inhibiting their activity . For instance, it has been found to target the mycobacterial membrane protein large 3 transporter (MmpL3) .

Mode of Action

5-methyl-1H-indole-2-carboxamide interacts with its targets by forming hydrogen bonds, which can inhibit the activity of the targeted enzymes and proteins . This interaction can lead to changes in the function of these targets, affecting various biological processes.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 5-methyl-1H-indole-2-carboxamide may affect multiple biochemical pathways.

Result of Action

The molecular and cellular effects of 5-methyl-1H-indole-2-carboxamide’s action depend on the specific targets and pathways it affects. For example, when it targets MmpL3, it can inhibit the translocation of mycolic acids across the plasma membrane, which is a crucial step in the biosynthesis of mycolic acids . This can lead to the collapse of the permeability barrier, validating MmpL3 as a promising target for anti-TB drugs .

Biochemische Analyse

Biochemical Properties

5-Methyl-1H-indole-2-carboxamide, like other indole derivatives, has been found to bind with high affinity to multiple receptors . This interaction with various enzymes and proteins is crucial for its role in biochemical reactions . The presence of the carboxamide moiety in indole derivatives leads to the activity of these compounds to inhibit various enzymes and proteins .

Cellular Effects

The application of indole derivatives, including 5-Methyl-1H-indole-2-carboxamide, as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . They influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 5-Methyl-1H-indole-2-carboxamide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Like other indole derivatives, it is expected to have certain stability, degradation patterns, and long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

5-Methyl-1H-indole-2-carboxamide is likely involved in metabolic pathways related to other indole derivatives. These could include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

It is likely to interact with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

It could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1H-indole-2-carboxamide typically involves the reaction of 5-methylindole with a carboxylic acid derivative. One common method is the reaction of 5-methylindole with an activated carboxylic acid, such as an acyl chloride or anhydride, in the presence of a base like triethylamine . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of 5-methyl-1H-indole-2-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

5-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-methyl-1H-indole-3-carboxamide: Similar structure but with the carboxamide group at the 3-position.

5-methyl-1H-indole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

1H-indole-2-carboxamide: Lacks the methyl group at the 5-position.

Uniqueness

5-methyl-1H-indole-2-carboxamide is unique due to the presence of both the methyl group at the 5-position and the carboxamide group at the 2-position. This specific substitution pattern enhances its chemical reactivity and biological activity compared to other indole derivatives .

Eigenschaften

IUPAC Name |

5-methyl-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-6-2-3-8-7(4-6)5-9(12-8)10(11)13/h2-5,12H,1H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZIXRUNVHDTCCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-oxo-N-[2-(propan-2-yl)phenyl]-2H-chromene-6-sulfonamide](/img/structure/B2474763.png)

![3-Piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride](/img/structure/B2474766.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2474771.png)

![4-Chloro-3-[(4-chlorophenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2474774.png)

![6-[4-(4-Cyclohexylpiperazine-1-carbonyl)piperidin-1-yl]-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaene](/img/structure/B2474776.png)

![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2474778.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2474785.png)